![molecular formula C12H22O10 B12300073 2,3,5-Trihydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanal](/img/structure/B12300073.png)
2,3,5-Trihydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3,5-Trihydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanal ist eine komplexe organische Verbindung, die durch mehrere Hydroxylgruppen und ein Hexanal-Rückgrat gekennzeichnet ist
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 2,3,5-Trihydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanal beinhaltet typischerweise mehrstufige organische ReaktionenSpezielle Reagenzien und Katalysatoren werden verwendet, um die selektive Addition von Hydroxylgruppen an den gewünschten Positionen sicherzustellen .
Industrielle Produktionsmethoden
Die industrielle Produktion dieser Verbindung kann große organische Synthesetechniken umfassen, einschließlich der Verwendung von Durchflussreaktoren, um die Reaktionsbedingungen und die Ausbeute zu optimieren. Der Prozess ist so konzipiert, dass er effizient und skalierbar ist, um die konsistente Produktion von hochreinem this compound sicherzustellen .
Analyse Chemischer Reaktionen
Arten von Reaktionen
2,3,5-Trihydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanal durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Die Hydroxylgruppen können oxidiert werden, um entsprechende Ketone oder Aldehyde zu bilden.
Reduktion: Die Verbindung kann reduziert werden, um Alkohole zu bilden.
Substitution: Hydroxylgruppen können unter bestimmten Bedingungen durch andere funktionelle Gruppen substituiert werden.
Häufige Reagenzien und Bedingungen
Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Kaliumpermanganat und Reduktionsmittel wie Natriumborhydrid. Reaktionsbedingungen wie Temperatur, pH-Wert und Lösungsmittelwahl werden sorgfältig gesteuert, um die gewünschten Transformationen zu erreichen .
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. Beispielsweise können Oxidationsreaktionen Ketone oder Aldehyde ergeben, während Reduktionsreaktionen typischerweise Alkohole erzeugen .
Wissenschaftliche Forschungsanwendungen
2,3,5-Trihydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanal hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Baustein für die Synthese komplexerer Moleküle verwendet.
Biologie: Studien zu seinen potenziellen biologischen Aktivitäten, einschließlich antioxidativer Eigenschaften.
Medizin: Untersuchungen zu seinen potenziellen therapeutischen Wirkungen bei der Behandlung verschiedener Krankheiten.
Industrie: Einsatz bei der Herstellung von Spezialchemikalien und -materialien.
Wirkmechanismus
Der Wirkmechanismus von this compound beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und -wegen. Die Hydroxylgruppen spielen eine entscheidende Rolle bei seiner Reaktivität, wodurch es an verschiedenen biochemischen Prozessen teilnehmen kann. Die Verbindung kann als Antioxidans wirken, indem sie freie Radikale abräumt und Zellen vor oxidativem Schaden schützt .
Wirkmechanismus
The mechanism of action of 2,3,5-Trihydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanal involves its interaction with specific molecular targets and pathways. The hydroxyl groups play a crucial role in its reactivity, enabling it to participate in various biochemical processes. The compound may act as an antioxidant by scavenging free radicals and protecting cells from oxidative damage .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- 5,7,3’-Trihydroxy-6,4’,5’-trimethoxyflavone
- 3,5,7-Trihydroxy-4,5,6-trimethoxyflavone
- 2-Hydroxy-5-(3,5,7-trihydroxy-4-oxo-4H-chromen-2-yl)phenyl
Einzigartigkeit
2,3,5-Trihydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanal ist aufgrund seiner spezifischen Anordnung von Hydroxylgruppen und des Vorhandenseins eines Hexanal-Rückgrats einzigartig.
Eigenschaften
Molekularformel |
C12H22O10 |
|---|---|
Molekulargewicht |
326.30 g/mol |
IUPAC-Name |
2,3,5-trihydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanal |
InChI |
InChI=1S/C12H22O10/c1-4(15)11(7(17)5(16)2-13)22-12-10(20)9(19)8(18)6(3-14)21-12/h2,4-12,14-20H,3H2,1H3 |
InChI-Schlüssel |
XAVVYCXXDSHXNS-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C(C(C(C=O)O)O)OC1C(C(C(C(O1)CO)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


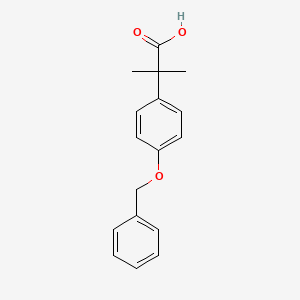
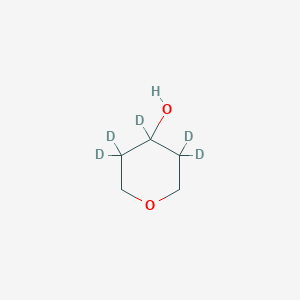
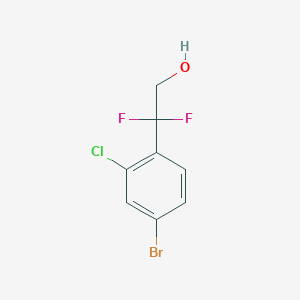
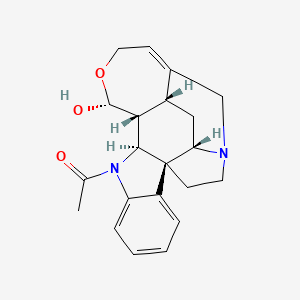
![1-[2-[(1-fluorocyclopropanecarbonyl)amino]-3,3-dimethylbutanoyl]-N-[[2-[2-(4-formylphenoxy)ethoxy]-4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]-4-hydroxypyrrolidine-2-carboxamide](/img/structure/B12300023.png)
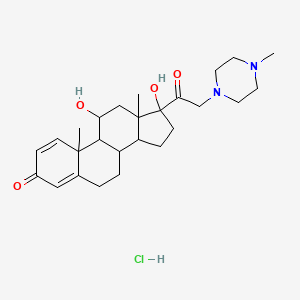

![6-[(2Z)-3,3-dimethyl-2-[(2E,4E)-5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]indol-1-yl]hexanoate](/img/structure/B12300042.png)
![7-Methyl-10-methylidene-4-propan-2-yltricyclo[5.2.1.03,8]decane-2,9-diol](/img/structure/B12300043.png)
![Ethyl 2-([11'-biphenyl]-4-yl)propanoate](/img/structure/B12300051.png)
![2-[[2-Cyclohexyl-2-(pyrazine-2-carbonylamino)acetyl]amino]-3,3-dimethylbutanoic acid](/img/structure/B12300058.png)

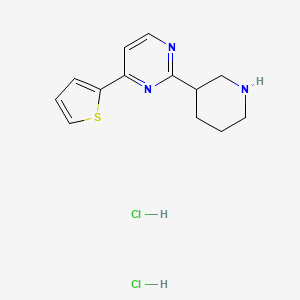
![3a,11,11a-Trihydroxy-9,15a-dimethyl-1-(5-oxo-2,5-dihydro-3-furanyl)icosahydro-7aH,13aH-cyclopenta[7,8]phenanthro[2,3-b]pyrano[3,2-e][1,4]dioxine-13a-carbaldehyde](/img/structure/B12300077.png)
